molecular formula C11H10ClN3OS B1425228 2-chloro-N-(5-(p-tolyl)-1,2,4-thiadiazol-3-yl)acetamide CAS No. 1199589-54-2

2-chloro-N-(5-(p-tolyl)-1,2,4-thiadiazol-3-yl)acetamide

Cat. No.: B1425228
CAS No.: 1199589-54-2
M. Wt: 267.74 g/mol
InChI Key: QWCQMAGHDQNLAV-UHFFFAOYSA-N
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Description

2-chloro-N-(5-(p-tolyl)-1,2,4-thiadiazol-3-yl)acetamide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This specific compound is characterized by the presence of a chloroacetamide group and a p-tolyl substituent on the thiadiazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-(p-tolyl)-1,2,4-thiadiazol-3-yl)acetamide typically involves the reaction of 5-(p-tolyl)-1,2,4-thiadiazole-3-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-(p-tolyl)-1,2,4-thiadiazol-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The thiadiazole ring can be reduced to form dihydrothiadiazoles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of N-substituted acetamides.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of dihydrothiadiazoles.

Scientific Research Applications

2-chloro-N-(5-(p-tolyl)-1,2,4-thiadiazol-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-(p-tolyl)-1,2,4-thiadiazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The presence of the chloroacetamide group allows for covalent modification of nucleophilic residues in proteins, which can result in the inhibition of enzyme activity or alteration of receptor function. The thiadiazole ring may also contribute to the compound’s ability to interact with biological membranes and affect cellular processes.

Comparison with Similar Compounds

2-chloro-N-(5-(p-tolyl)-1,2,4-thiadiazol-3-yl)acetamide can be compared with other similar compounds, such as:

    2-chloro-N-(p-tolyl)acetamide: Lacks the thiadiazole ring, resulting in different chemical and biological properties.

    N-(5-(p-tolyl)-1,2,4-thiadiazol-3-yl)acetamide:

    2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide: Contains a phenyl group instead of a p-tolyl group, leading to variations in its chemical behavior and biological activity.

Properties

IUPAC Name

2-chloro-N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c1-7-2-4-8(5-3-7)10-14-11(15-17-10)13-9(16)6-12/h2-5H,6H2,1H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCQMAGHDQNLAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901176815
Record name 2-Chloro-N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199589-54-2
Record name 2-Chloro-N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199589-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-N-(5-(p-tolyl)-1,2,4-thiadiazol-3-yl)acetamide
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2-chloro-N-(5-(p-tolyl)-1,2,4-thiadiazol-3-yl)acetamide
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